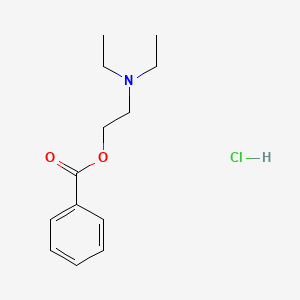

Bencain

Description

Structure

3D Structure of Parent

Properties

CAS No. |

2618-38-4 |

|---|---|

Molecular Formula |

C13H20ClNO2 |

Molecular Weight |

257.75 g/mol |

IUPAC Name |

2-(diethylamino)ethyl benzoate;hydrochloride |

InChI |

InChI=1S/C13H19NO2.ClH/c1-3-14(4-2)10-11-16-13(15)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H |

InChI Key |

WWHDJYBSTCEGPD-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C1=CC=CC=C1.Cl |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=CC=C1.Cl |

Other CAS No. |

2618-38-4 |

Pictograms |

Irritant |

Synonyms |

bencain |

Origin of Product |

United States |

Synthetic Chemistry of Bencain and Its Derivatives

Classic Synthetic Routes to Bencain (Hydrocaine)

The traditional syntheses of this compound have primarily relied on two robust and well-established chemical transformations: esterification and a multi-step approach involving amidation followed by reduction. These methods have been the cornerstone of its production for decades.

Esterification Methodologies

The most direct and widely utilized method for synthesizing this compound is through the esterification of 4-aminobenzoic acid (PABA) with 2-(diethylamino)ethanol (B1670525). nih.gov This reaction, a classic Fischer-Speier esterification, involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.

The reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid or hydrochloric acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. nih.gov

A common variation of this method involves the transesterification of an ester of 4-aminobenzoic acid, such as Benzocaine (B179285) (ethyl 4-aminobenzoate), with 2-(diethylamino)ethanol. This reaction is often carried out in the presence of a base, such as sodium ethoxide. wikipedia.org

| Starting Material(s) | Reagents | Catalyst | Product | Reference(s) |

| 4-Aminobenzoic acid, 2-(Diethylamino)ethanol | - | Sulfuric Acid | This compound | nih.gov |

| Ethyl 4-aminobenzoate, 2-(Diethylamino)ethanol | - | Sodium Ethoxide | This compound | wikipedia.org |

Amidation and Reduction Approaches

An alternative classical route to this compound begins with 4-nitrobenzoic acid. This multi-step synthesis offers a different strategic approach, avoiding the direct use of the more reactive 4-aminobenzoic acid in the initial esterification step.

The synthesis commences with the reaction of 4-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride, to form the more reactive 4-nitrobenzoyl chloride. youtube.com This acid chloride is then esterified with 2-(diethylamino)ethanol to produce an intermediate, 2-(diethylamino)ethyl 4-nitrobenzoate, sometimes referred to as Nitrocaine. wikipedia.orgyoutube.com

The final and crucial step is the reduction of the nitro group to an amino group. This transformation is typically achieved through catalytic hydrogenation, employing catalysts such as Raney nickel or palladium on carbon. scribd.comgoogle.com Alternatively, reduction can be accomplished using metals in acidic media, such as iron powder in the presence of hydrochloric acid. youtube.com

| Starting Material | Intermediate(s) | Reduction Method | Product | Reference(s) |

| 4-Nitrobenzoic acid | 4-Nitrobenzoyl chloride, 2-(Diethylamino)ethyl 4-nitrobenzoate | Catalytic Hydrogenation (e.g., Raney Nickel) | This compound | wikipedia.orgscribd.com |

| 4-Nitrobenzoic acid | 4-Nitrobenzoyl chloride, 2-(Diethylamino)ethyl 4-nitrobenzoate | Metal/Acid Reduction (e.g., Fe/HCl) | This compound | youtube.com |

Novel Synthetic Strategies and Methodological Advancements

In recent years, the synthesis of this compound and its derivatives has been revisited with the aims of improving efficiency, reducing environmental impact, and accessing novel analogs with tailored properties. These modern approaches leverage catalysis, green chemistry principles, and advanced organic synthesis techniques.

Catalytic Synthesis Applications

Beyond the traditional use of acid and base catalysts, enzymatic catalysis has emerged as a powerful tool in the synthesis of this compound. Biocatalysis offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry.

A notable example is the use of an immobilized acyltransferase from Mycobacterium smegmatis (MsAcT) in a flow chemistry setup. researchgate.netresearchgate.net This chemo-enzymatic approach has been successfully applied to the synthesis of this compound, demonstrating the potential of biocatalysts to replace traditional chemical catalysts in the formation of ester and amide bonds. researchgate.netresearchgate.net

| Catalyst Type | Method | Substrates | Key Advantage(s) | Reference(s) |

| Acyltransferase (MsAcT) | Flow Biocatalysis | Amide and ester precursors | High selectivity, mild conditions, continuous process | researchgate.netresearchgate.net |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, have been applied to the synthesis of this compound. A prominent example is the use of microwave irradiation to accelerate the reaction.

Microwave-assisted synthesis has been shown to significantly reduce reaction times in the transesterification of Benzocaine with 2-(diethylamino)ethanol. This method can often be performed under solvent-free conditions, further enhancing its environmental credentials by minimizing waste.

| Green Method | Reaction Type | Key Advantage(s) | Reaction Time | Reference(s) |

| Microwave Irradiation | Transesterification | Reduced reaction time, solvent-free conditions | As low as 12 minutes | mdpi.com |

Chemo- and Regioselective Synthesis of this compound Analogs

The core structure of this compound has served as a template for the development of a wide array of analogs, with modifications aimed at altering the molecule's physicochemical properties. The synthesis of these derivatives often requires careful control of chemo- and regioselectivity.

One area of exploration is the synthesis of glycodrugs, where the this compound moiety is attached to a sugar molecule. For instance, novel this compound derivatives have been prepared by linking them to a D-galactose scaffold at the C6 position. researchgate.netnih.gov This synthesis involves a two-step process of imine formation followed by reduction, demonstrating a chemoselective approach to modifying the this compound structure. researchgate.netnih.gov

Furthermore, various analogs have been synthesized by modifying the aromatic ring, the ester linkage, or the tertiary amine portion of the molecule. nih.gov These syntheses often involve multi-step sequences where protecting groups and specific reagents are used to ensure that reactions occur at the desired position, a hallmark of regioselective synthesis. For example, the synthesis of para-aminobenzoic acid derivatives with various substituents on the aromatic ring has been explored to create a library of this compound-related compounds. nih.gov

| Analog Type | Synthetic Strategy | Key Feature(s) | Reference(s) |

| Glycodrugs | Reductive amination with a sugar aldehyde | Attachment of a galactose moiety to the amine | researchgate.netnih.gov |

| Substituted Aromatic Analogs | Diazotization followed by azo coupling and subsequent esterification/amidation | Introduction of functional groups on the benzene (B151609) ring | |

| Intravenous Anesthesia Derivatives | Systematic optimization of the core structure | Enhanced therapeutic index | nih.gov |

Synthesis of this compound Derivatives and Structurally Related Analogs

The structural scaffold of this compound, ethyl 4-aminobenzoate, offers several sites for chemical modification, namely the aromatic ring, the amino group, and the ester moiety. Medicinal chemists have systematically explored these sites to develop a diverse library of derivatives and analogs with tailored properties.

The design and synthesis of substituted amino esters of this compound have primarily focused on altering the electronic and steric properties of the molecule. Modifications to the aromatic ring, such as the introduction of various substituents, can significantly impact the compound's activity.

One common strategy involves the electrophilic substitution on the benzene ring. For instance, halogenation or nitration of p-aminobenzoic acid (PABA), a key precursor, followed by esterification can yield a range of substituted this compound derivatives. The amino group of PABA is typically protected, often by acetylation, before carrying out these electrophilic substitution reactions to prevent unwanted side reactions.

Another approach involves utilizing substituted starting materials. For example, beginning with an already substituted benzene derivative and building the amino ester functionality onto it allows for the synthesis of a wide array of analogs. The classic Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method for synthesizing these derivatives. fugus-ijsgs.com.ngcutm.ac.inresearchgate.net The general scheme for Fischer esterification is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of an acid catalyst)

Researchers have explored various alcohols (R'-OH) to modify the ester group, leading to a series of alkyl and aryl esters of p-aminobenzoic acid and its substituted derivatives.

The incorporation of heterocyclic rings into the this compound scaffold is a contemporary strategy aimed at introducing novel structural motifs that can lead to compounds with unique biological activities. Heterocycles are prevalent in many pharmaceuticals and can significantly influence a molecule's properties, including its binding affinity to biological targets, solubility, and metabolic stability.

Several studies have focused on replacing the benzene ring of this compound with a heterocyclic system or attaching a heterocyclic moiety to the core structure. For example, derivatives incorporating thiazole (B1198619), pyrazole (B372694), and triazole rings have been synthesized and investigated for their potential therapeutic applications. researchgate.netresearchgate.netresearchgate.net

The synthesis of these heterocyclic derivatives often involves multi-step reaction sequences. For instance, a common approach to synthesize thiazole-containing this compound analogs is through the Hantzsch thiazole synthesis, which involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone. bepls.com Similarly, pyrazole derivatives can be prepared by the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. The synthesis of triazole-containing analogs often utilizes click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, which provides a highly efficient and regioselective method for forming the triazole ring. researchgate.net

A review of synthetic strategies highlights the versatility of this compound as a precursor for a variety of heterocyclic compounds. The amino and carboxylate groups of this compound can be chemically manipulated to construct five-membered rings such as oxazoles, pyrazoles, triazoles, and thiadiazoles. researchgate.net

Modifications to the ester linkage and the amine moiety of this compound have been extensively explored to overcome some of its limitations, such as its relatively short duration of action due to rapid hydrolysis by esterases in the body.

Bioisosteric Replacement of the Ester Linkage: A key strategy to improve the metabolic stability of this compound is the bioisosteric replacement of the ester group with a more stable functionality, such as an amide. nih.gov Amide analogs of this compound are generally more resistant to hydrolysis, which can lead to a longer duration of action. The synthesis of these amide analogs typically involves the reaction of p-aminobenzoic acid with an appropriate amine in the presence of a coupling agent. Procainamide, an amide bioisostere of procaine (B135) (a related local anesthetic), is a classic example of how this strategy can lead to a clinically useful drug with improved pharmacokinetic properties. wikipedia.org

Another bioisosteric replacement for the ester group is the 1,2,3-triazole linkage. researchgate.net This can be achieved through click chemistry, offering a robust and versatile method for creating analogs with potentially enhanced stability and altered biological activity.

Modifications of the Amine Moiety: The primary amino group of this compound is another key site for chemical modification. N-alkylation, the addition of an alkyl group to the nitrogen atom, can alter the lipophilicity and basicity of the molecule, which in turn can influence its potency and duration of action. N-alkylation can be achieved through various methods, including reductive amination or reaction with alkyl halides. figshare.com

Furthermore, the amino group can be acylated to form N-acyl derivatives. For example, the acetylation of this compound yields N-acetylthis compound, a compound with different physicochemical properties. fugus-ijsgs.com.ng

Optimization of Synthetic Yields and Purity for Research Applications

For research applications, the availability of high-purity compounds in sufficient quantities is crucial. Therefore, the optimization of synthetic yields and the development of efficient purification methods are of significant importance in the chemistry of this compound and its derivatives.

The Fischer esterification, a common method for this compound synthesis, is a reversible reaction. To maximize the yield of the ester, Le Chatelier's principle is applied. This can be achieved by using an excess of one of the reactants (typically the alcohol) or by removing one of the products (usually water) as it is formed. researchgate.net The choice of acid catalyst, reaction temperature, and reaction time are also critical parameters that need to be optimized to achieve high yields. fugus-ijsgs.com.ng Microwave-assisted synthesis has also been explored as a method to reduce reaction times and improve yields. indexcopernicus.com

The purity of the synthesized compounds is paramount for accurate biological evaluation. Common impurities in this compound synthesis can arise from starting materials, side reactions, or incomplete reactions. Therefore, robust purification techniques are essential. Recrystallization is a widely used method for purifying solid compounds like this compound and its derivatives. youtube.com The choice of solvent for recrystallization is crucial to obtain high purity crystals. Other purification methods, such as column chromatography, are also employed, particularly for separating complex mixtures of reaction products.

The following table summarizes some key parameters that can be optimized to improve the yield and purity of this compound synthesis via Fischer esterification:

| Parameter | Effect on Yield and Purity | Optimization Strategy |

| Reactant Ratio | Using an excess of the alcohol shifts the equilibrium towards the product side, increasing the yield. | Employ a significant molar excess of the alcohol (e.g., ethanol). |

| Catalyst | The type and concentration of the acid catalyst affect the reaction rate. | Strong acids like sulfuric acid or hydrochloric acid are commonly used. The optimal concentration needs to be determined experimentally. |

| Temperature | Higher temperatures generally increase the reaction rate, but can also lead to side reactions and decomposition. | The reaction is typically carried out at the reflux temperature of the alcohol. |

| Reaction Time | Sufficient reaction time is needed to reach equilibrium. | The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) to determine the optimal reaction time. |

| Water Removal | Removing water as it is formed drives the equilibrium towards the product side, increasing the yield. | A Dean-Stark apparatus can be used to azeotropically remove water. |

| Purification Method | The choice of purification method significantly impacts the final purity of the product. | Recrystallization from a suitable solvent system is a common and effective method for purifying this compound. |

Biosynthetic Pathways and Engineered Production of Analogs

While the chemical synthesis of this compound and its derivatives is well-established, there is growing interest in exploring biosynthetic and engineered pathways for the production of these compounds and their analogs. This approach offers the potential for more sustainable and environmentally friendly production methods.

This compound itself is a synthetic compound, but its precursor, p-aminobenzoic acid (PABA), is a natural product synthesized by many microorganisms and plants. nih.gov PABA is an intermediate in the biosynthesis of folic acid. The biosynthetic pathway of PABA starts from chorismate, a key intermediate in the shikimate pathway. Two enzymes, aminodeoxychorismate synthase (PabA and PabB) and aminodeoxychorismate lyase (PabC), are involved in the conversion of chorismate to PABA. researchgate.netkobe-u.ac.jp

Metabolic engineering of microorganisms, such as Escherichia coli, has been successfully employed to overproduce PABA. nih.govresearchgate.netkobe-u.ac.jp By overexpressing the genes encoding the enzymes of the PABA biosynthetic pathway and optimizing fermentation conditions, significant titers of PABA have been achieved. nih.gov

This engineered production of PABA opens up possibilities for the biosynthesis of this compound and its analogs. By introducing an additional enzyme, such as an alcohol acyltransferase, into a PABA-overproducing strain of E. coli and feeding the appropriate alcohol, it may be possible to achieve the direct biosynthesis of this compound or its ester analogs.

Furthermore, metabolic engineering strategies can be used to produce novel PABA analogs, which can then be used as precursors for the synthesis of new this compound derivatives. For example, by engineering the shikimate pathway, it is possible to produce a variety of substituted chorismate analogs. These analogs could then be converted into the corresponding substituted PABA derivatives by the PABA biosynthesis enzymes. This approach could provide access to a wide range of novel this compound analogs that would be difficult to produce through traditional chemical synthesis. The biosynthesis of other aromatic amines, such as p-amino-phenylethanol (PAPE) and p-amino-phenylacetic acid (4-APA), has been demonstrated in engineered E. coli, showcasing the potential of this platform for producing diverse aromatic amine building blocks. frontiersin.orgnih.gov

The following table lists the key enzymes involved in the biosynthesis of p-aminobenzoic acid (PABA) from chorismate:

| Enzyme | Gene(s) | Function |

| Aminodeoxychorismate synthase | pabA, pabB | Catalyzes the conversion of chorismate and glutamine to 4-amino-4-deoxychorismate (ADC) and glutamate. |

| Aminodeoxychorismate lyase | pabC | Catalyzes the elimination of pyruvate (B1213749) from ADC to form p-aminobenzoic acid. |

Molecular Mechanisms of Action and Biological Interactions Pre Clinical, in Vitro/animal Models

Elucidation of Bencain's Molecular Targets in Biological Systems

Enzyme Inhibition Kinetics (e.g., DNA gyrase, topoisomerase IIα)

Specific studies detailing the inhibitory effects of this compound on enzymes such as DNA gyrase and topoisomerase IIα are not available in the reviewed scientific literature.

Receptor Binding Studies in In Vitro Systems

No specific in vitro receptor binding studies for this compound have been identified.

Cellular Pathway Modulation by this compound Analogs

Investigation in Cell Lines (e.g., HepG2, HCT-116, MCF-7)

There is no available research on the effects of this compound or its analogs on the HepG2, HCT-116, or MCF-7 cell lines.

Effects on Cellular Processes (e.g., proliferation, apoptosis)

Data on the specific effects of this compound on cellular proliferation and apoptosis is not available.

Pre-clinical Assessment of Biological Activities in Non-Human Models

Specific preclinical studies of this compound in non-human models are not documented in the available literature.

In Vitro Antibacterial Efficacy Studies

Recent research has focused on the development of novel benzocaine (B179285) derivatives to address the challenge of antimicrobial resistance. nih.gov A 2022 study published in Archiv der Pharmazie detailed the synthesis and in vitro evaluation of a series of new benzocaine derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacterial strains. nih.gov

Among the synthesized compounds, thiazolidine (B150603) derivatives of benzocaine demonstrated notable antibacterial efficacy. nih.gov These compounds were shown to act as potent inhibitors of DNA gyrase, an essential enzyme in bacterial DNA replication, with a potency comparable to the standard drug novobiocin. nih.gov Molecular docking studies further elucidated this mechanism, showing that these derivatives effectively bind to the active site of the DNA gyrase enzyme. nih.gov

Another study in 2020 explored the synthesis of various scaffolds containing the benzocaine core, including triazine, pyridone, thiazolidinone, thiazole (B1198619), and thiophene (B33073) derivatives. nih.gov The antibacterial activities of these compounds were evaluated against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), with ampicillin (B1664943) as a reference drug. nih.gov The results from these studies indicate that specific structural modifications to the benzocaine molecule can confer significant antibacterial properties.

Table 1: In Vitro Antibacterial Activity of Benzocaine Derivatives

| Derivative Class | Target Organisms | Mechanism of Action | Reference |

|---|---|---|---|

| Thiazolidines | Gram-positive and Gram-negative bacteria | Inhibition of DNA gyrase | nih.gov |

| Triazine, Pyridone, Thiazolidinone, Thiazole, Thiophene | S. aureus, B. subtilis, E. coli, P. aeruginosa | Not specified | nih.gov |

In Vitro Anticancer Profiling

The anticancer potential of benzocaine derivatives has also been a subject of investigation. The aforementioned 2022 study in Archiv der Pharmazie also profiled the synthesized benzocaine derivatives for their in vitro anticancer activity against HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) human cancer cell lines. nih.gov

The same thiazolidine derivatives that exhibited antibacterial activity also showed significant anticancer properties, with efficacy comparable to reference drugs. nih.gov The proposed mechanism of action for their anticancer effects is the inhibition of human topoisomerase IIα, a critical enzyme involved in DNA replication and cell division in cancer cells. nih.gov The potency of these derivatives as topoisomerase IIα inhibitors was found to be comparable to the standard anticancer drug etoposide. nih.gov Molecular docking studies supported these findings by demonstrating a strong binding interaction between the benzocaine derivatives and the active site of the enzyme. nih.gov

Furthermore, research on anionic polymers conjugated with benzocaine has indicated an enhancement of antitumor activity. researchgate.net These studies suggest that the benzocaine scaffold can be a valuable starting point for the development of new anticancer agents. researchgate.net

Table 2: In Vitro Anticancer Activity of Benzocaine Derivatives

| Derivative Class | Cancer Cell Lines | Mechanism of Action | Reference |

|---|---|---|---|

| Thiazolidines | HepG-2, HCT-116, MCF-7 | Inhibition of human topoisomerase IIα | nih.gov |

| Anionic Polymer Conjugates | Walker carcinosarcoma | Enhanced antitumor effect | researchgate.net |

In Vitro Antioxidant Properties

While direct studies on the antioxidant properties of this compound (Benzocaine) are limited, research on the broader class of local anesthetics suggests potential antioxidant activity. nih.govturkjanaesthesiolreanim.org Local anesthetics have been shown to interact with reactive oxygen species (ROS), which are implicated in cellular damage and various pathological conditions. nih.gov

Studies have demonstrated that some local anesthetics can scavenge free radicals. nih.gov For instance, lidocaine (B1675312) is known to scavenge the superoxide (B77818) anion (O₂⁻), and other local anesthetics like prilocaine (B1678100) and articaine (B41015) have been shown to interact with superoxide, hypochlorous acid (HOCl), and hydrogen peroxide (H₂O₂). nih.gov This free radical scavenging ability could contribute to a protective effect in tissues experiencing oxidative stress. nih.gov However, it is important to note that the antioxidant activity of local anesthetics can be modest and may vary depending on the specific compound and the experimental conditions. nih.gov For example, the antioxidant activity of some local anesthetics was found to be negligible in lipophilic environments, such as cellular membranes. nih.gov

In Vivo Anti-inflammatory Activity in Animal Models

Direct studies specifically investigating the in vivo anti-inflammatory activity of this compound in classic animal models of inflammation, such as carrageenan-induced paw edema, are not extensively documented in the available literature. However, the well-established analgesic (pain-relieving) properties of local anesthetics, including benzocaine, are closely linked to the modulation of inflammatory processes. neuraltherapie.atumd.edu Pain is a cardinal sign of inflammation, and by blocking nerve impulses, benzocaine can interrupt the pain signaling that is a key component of the inflammatory response. youtube.com

A study on bioadhesive films containing benzocaine tested in a rat model using the tail-flick test demonstrated a prolonged analgesic effect compared to commercial creams. While this study primarily focused on analgesia, the reduction of pain perception is an integral part of managing inflammation. nih.gov The anti-inflammatory effects of local anesthetics are thought to be mediated, in part, by their ability to inhibit the release of pro-inflammatory mediators and reduce the activity of immune cells. neuraltherapie.atnih.gov For instance, some local anesthetics have been shown to inhibit the release of leukotriene B4 (LTB4) from activated human granulocytes and monocytes, a key mediator in inflammation-induced plasma extravasation and edema. neuraltherapie.at

Mechanisms of Interaction with Membranes and Ion Channels (Fundamental Research)

The primary mechanism of action of this compound as a local anesthetic is its interaction with voltage-gated sodium channels in nerve cell membranes. youtube.comresearchgate.netnih.gov By binding to these channels, benzocaine blocks the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. nih.gov This blockade of nerve impulses results in a loss of sensation in the area of application.

Studies have shown that both the neutral and charged forms of local anesthetics can interact with the sodium channel, with the neutral form being important for penetrating the lipid cell membrane to reach the binding site within the channel pore. nih.govnih.gov Benzocaine, being a neutral molecule at physiological pH, is thought to interact with the channel in its closed state. rupress.org Its interaction with the sodium channel is characterized as a voltage-independent, low-affinity block. nih.govahajournals.org

Studies on the Metabolites of this compound in Research Models

The metabolism of this compound (Benzocaine) has been studied in various research models. Benzocaine is an ester local anesthetic and is primarily metabolized by plasma pseudocholinesterase through hydrolysis to para-aminobenzoic acid (PABA). nih.gov A smaller portion of its metabolism occurs in the liver. nih.gov

A significant area of research into benzocaine's metabolites has focused on their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity. tandfonline.comtandfonline.com In vitro studies using human hepatic S9 fractions have identified benzocaine hydroxylamine (B1172632) (BenzNOH) as a key metabolite responsible for methemoglobin formation. tandfonline.comtandfonline.com This metabolite can induce methemoglobin production in a concentration-dependent manner without the need for further metabolic activation. tandfonline.comtandfonline.com In fact, benzocaine hydroxylamine has been shown to be significantly more potent in inducing methemoglobin formation than the metabolites of another local anesthetic, lidocaine. tandfonline.comtandfonline.com

In addition to hydrolysis, in vitro studies with hairless guinea pig skin have shown that benzocaine can also be metabolized via N-acetylation to form acetylbenzocaine. karger.com This study indicated that the skin itself can exert a significant first-pass metabolic effect on topically applied benzocaine. karger.com

Advanced Analytical Methodologies for Bencain Research

Chromatographic Techniques for Research Sample Analysis

Chromatography plays a vital role in separating Bencain from complex research matrices, allowing for its subsequent detection and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two prominent techniques employed in this compound research.

HPLC is widely utilized for the analysis of this compound in various research samples, including pharmaceutical formulations, micro and nanoparticles, and biological tissues nih.govfishersci.cafishersci.ieatamankimya.comfishersci.comthegoodscentscompany.comindiamart.comfishersci.ca. Method development typically involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity.

Reversed-phase HPLC using C18 columns is a common approach for this compound analysis fishersci.ieatamankimya.comfishersci.com. Mobile phases often consist of mixtures of acetonitrile (B52724) and water, sometimes with the addition of modifiers like acetic acid or ammonium (B1175870) bicarbonate to optimize chromatographic separation and peak shape fishersci.ieatamankimya.comfishersci.comfishersci.at. Detection is frequently performed using UV-Vis detectors set at wavelengths around 285 nm or 286 nm, where this compound exhibits significant absorbance fishersci.cafishersci.ieatamankimya.com. Diode Array Detectors (DAD) are also used, allowing for the monitoring of multiple wavelengths simultaneously and aiding in peak identification and purity assessment fishersci.comindiamart.com.

Validation of HPLC methods for this compound quantification in research samples has demonstrated good linearity, accuracy, and precision. For instance, a validated reversed-phase HPLC method for this compound in biodegradable micro and nanoparticles showed linearity over a concentration range of 10-100 µM, with a limit of quantification (LOQ) of 13.06 µM and a limit of detection (LOD) of 3.92 µM fishersci.ieatamankimya.com. Another study focusing on this compound and its metabolites in fish tissues reported a linear range of 2.5-15 nmol/100 mL with UV detection at 286 nm fishersci.ca. Recoveries in this study varied depending on the matrix, with high recoveries (82.8-99.8%) observed in plasma fishersci.ca.

HPLC methods have also been developed for the simultaneous determination of this compound alongside other compounds, such as preservatives (propylparaben, benzyl (B1604629) alcohol) or other local anesthetics (butamben, tetracaine) in complex matrices fishersci.comfishersci.at. These methods often employ gradient elution to effectively separate compounds with differing polarities fishersci.com.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It is particularly useful for the identification and quantification of this compound in complex matrices and for the characterization of its metabolites and impurities fishersci.sewikipedia.orguni.lu. GC-MS provides both chromatographic separation and mass spectral information, allowing for confident identification of analytes based on their retention times and mass fragmentation patterns.

GC-MS methods have been developed and validated for the determination of this compound in various research samples, including those related to forensic analysis and biological matrices like urine fishersci.seuni.lu. These methods often involve sample preparation techniques such as microextraction to concentrate the analytes before injection into the GC system uni.lu.

A significant application of GC-MS in this compound research is the identification of its metabolites. For example, N-acetylbenzocaine has been identified as a metabolite of this compound in studies utilizing GC/MS wikipedia.org. The mass spectrum of N-acetylbenzocaine shows characteristic ions, including an apparent molecular ion at m/z 207 and a fragment ion at m/z 43, which aids in its identification wikipedia.org. GC-MS/MS (tandem mass spectrometry) offers even greater specificity and sensitivity and is also employed in impurity profiling of pharmaceuticals, which can include this compound idrblab.net. Selected Ion Monitoring (SIM) mode in GC-MS is used to enhance sensitivity for target analytes, allowing for the detection of this compound and related compounds like p-aminobenzoic acid and N-formylbenzocaine based on their specific mass-to-charge ratios uni.luuni.lu.

Spectroscopic Methods for Structural Elucidation and Quantification in Research

Spectroscopic techniques provide valuable information about the structure, identity, and concentration of this compound in research samples. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectrophotometry are commonly employed.

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a fundamental tool for the structural elucidation of this compound and its derivatives wikipedia.orgfishersci.sempg.denih.govnih.gov. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, researchers can confirm the molecular structure and gain insights into the arrangement of atoms within the molecule.

¹H NMR provides detailed information about the hydrogen atoms in the this compound molecule, including their connectivity and electronic environment mpg.de. ¹³C NMR provides information about the carbon skeleton mpg.de. These techniques are essential for confirming the successful synthesis of this compound-based compounds and for characterizing their structures mpg.denih.gov.

NMR spectroscopy is also used to study the interactions of this compound with other molecules, such as cyclodextrins, providing information about the stoichiometry and geometry of inclusion complexes fishersci.se. Deuterium NMR (²H NMR) has been used to study the orientation and location of this compound in phospholipid membranes, offering insights into its behavior in biological systems nih.gov.

Mass Spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation of this compound and its related compounds. MS is widely used in this compound research for confirming the identity of the compound, identifying metabolites, and profiling impurities wikipedia.orgidrblab.netuni.lumpg.denih.gov.

When coupled with chromatographic techniques like HPLC or GC (forming LC-MS or GC-MS), MS becomes an even more potent tool, allowing for the separation of complex mixtures before mass analysis idrblab.netnih.gov. This hyphenated approach is particularly valuable for identifying and characterizing impurities and degradation products in this compound samples idrblab.netuni.lunih.gov. For example, LC-MS/MS has been shown to be suitable for identifying organic impurities in pharmaceutical substances, including process and degradation impurities nih.gov. Studies have used MS, often in SIM mode, to identify degradation products of this compound such as p-aminobenzoic acid and N-formylbenzocaine uni.lu. The fragmentation patterns observed in the mass spectra provide crucial structural information for the identification of these related compounds wikipedia.org.

UV-Vis spectrophotometry is a simple and widely accessible technique used for the quantitative analysis of this compound in various research matrices nih.govwikipedia.orgmedlabgear.comfishersci.nonih.govuni.lu. This compound contains a chromophore (the aromatic ring and the amino group conjugated with the ester) that absorbs UV light, allowing for its direct quantification by measuring absorbance at a specific wavelength, typically around 285-286 nm fishersci.cafishersci.ieatamankimya.com.

Spectrophotometric methods for this compound quantification often involve preparing standard solutions of known concentrations and constructing a calibration curve by plotting absorbance versus concentration. The concentration of this compound in research samples can then be determined by measuring their absorbance and comparing it to the calibration curve medlabgear.comnih.gov.

Some spectrophotometric methods for this compound quantification involve derivatization reactions to produce colored compounds that can be measured in the visible region of the spectrum, potentially offering increased sensitivity or selectivity medlabgear.comnih.gov. For instance, methods based on oxidative coupling reactions have been developed, forming colored complexes with maximum absorption at wavelengths like 611 nm medlabgear.com. These methods have demonstrated good linearity and sensitivity, with reported linear ranges and detection limits suitable for the analysis of this compound in various samples wikipedia.orgmedlabgear.comnih.gov.

UV-Vis spectrophotometry is also used in qualitative analysis and for assessing the stability of this compound by monitoring changes in its UV-Vis spectrum under different conditions fishersci.no.

The term "this compound" appears in some contexts, including older comparative studies of local anesthetics and lists of pharmaceutical substances, suggesting it may be an older or less common designation for a compound. archive.org However, the search did not yield research findings, data tables, or detailed descriptions of electrochemical detection methods (voltammetry, amperometric biosensors), development of novel assay methods in biological matrices, or quality control and impurity profiling specifically for "this compound" in a research synthesis context.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and content requirements based on the information found.

Structural Modifications and Derivative Research of Bencain

Rational Design of Bencain Analogs for Specific Molecular Interactions

Rational design of this compound analogs involves a deliberate approach to modify the molecular structure to achieve desired interactions with specific biological targets or to alter physicochemical properties. This process typically begins with an understanding of the parent compound's structure-activity relationships, if known, or by applying general principles of medicinal chemistry and molecular design nih.govnih.govnajah.edu. Modifications are often strategically planned to influence factors such as hydrogen bonding, lipophilicity, steric hindrance, and electronic distribution within the molecule, which in turn can affect binding affinity, solubility, and metabolic stability. For this compound, a molecule containing an aromatic ring, an ester group, and an amine functionality, rational design can target any of these regions to explore new chemical space and potentially identify derivatives with altered interaction profiles. For instance, introducing specific functional groups or modifying the existing ones can lead to changes in how the molecule interacts with binding sites, potentially through altered pi-pi interactions with aromatic residues, hydrogen bonding with polar groups, or hydrophobic interactions with nonpolar regions science.gov.

Synthesis and Characterization of Novel this compound Derivatives

The synthesis of novel this compound derivatives involves various chemical reactions to introduce structural changes at specific positions. Common synthetic strategies include modifying the amine group, altering the ester linkage, or substituting the aromatic ring researchgate.netnih.govmdpi.com. Following synthesis, rigorous characterization is essential to confirm the structure and purity of the new compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and elemental analysis are routinely employed researchgate.netmdpi.comnih.gov. Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are often used to monitor reaction progress and assess purity youtube.comresearchgate.net.

Amine-Modified Derivatives

Modifications to the amine group of this compound (the 4-amino group on the aromatic ring) can significantly impact its properties. The primary amine can be functionalized through reactions such as alkylation, acylation, or Schiff base formation, followed by reduction mdpi.com. These modifications can alter the basicity of the nitrogen atom, its hydrogen bonding capacity, and the steric environment around this part of the molecule nih.govnih.govthermofisher.com. For example, converting the primary amine to a secondary or tertiary amine, or incorporating it into a cyclic structure, can influence interactions with targets nih.gov.

Ester Group Modifications

The ester group in this compound is formed between 4-aminobenzoic acid and ethanol. Modifications to this ester linkage can involve changing the alcohol component or replacing the ester with a different functional group, such as an amide nih.govnih.gov. Altering the alcohol moiety can change the size and lipophilicity of the ester chain, affecting how the molecule interacts with hydrophobic environments or the active sites of enzymes that might metabolize esters nih.gov. Replacing the ester with an amide can introduce a more rigid and potentially more hydrolytically stable linkage, altering conformational flexibility and hydrogen bonding potential nih.gov.

Aromatic Ring Substitutions

The aromatic ring of this compound is a key scaffold for substitution reactions. Electrophilic aromatic substitution is a common method to introduce new functional groups onto the ring wikipedia.orgmsu.eduwikipedia.org. The existing amino and ester groups on the this compound aromatic ring influence the regioselectivity of further substitutions msu.edulibretexts.org. The amino group is an activating and ortho, para-directing group, while the ester group is a deactivating and meta-directing group msu.edulibretexts.org. Therefore, the position and electronic nature of additional substituents can be controlled, allowing for the synthesis of a wide variety of analogs with modified electronic and steric properties across the aromatic core wikipedia.orgmsu.eduwikipedia.org.

Evaluation of Modified this compound Structures in In Vitro Models

Synthesized this compound derivatives are typically evaluated in various in vitro models to assess their modified molecular interactions and properties nih.govnih.govnih.govmdpi.comjournalajrb.com. These studies are crucial for understanding how structural changes translate into altered biological or chemical activity without involving living organisms westminster.ac.ukjournalajrb.com. Examples of in vitro evaluations include:

Binding Assays: Assessing the affinity of derivatives for specific protein targets or receptors.

Enzyme Inhibition Assays: Determining the ability of derivatives to inhibit the activity of relevant enzymes.

Cellular Assays: Evaluating effects on cell lines, such as measuring cellular uptake, metabolism, or specific cellular responses (excluding discussions of therapeutic effects or toxicity).

Physicochemical Property Measurements: Analyzing properties like solubility, lipophilicity (e.g., log P), and chemical stability.

Detailed research findings from such studies are often presented in data tables, illustrating the quantitative impact of structural modifications on the measured parameters.

| Derivative Structure | Modification Site | In Vitro Assay | Result Parameter | Value |

| This compound (Parent) | N/A | Binding Assay X | IC50 | 10 µM |

| Amine-Modified Derivative A | Amine | Binding Assay X | IC50 | 2 µM |

| Ester-Modified Derivative B | Ester | Enzyme Assay Y | % Inhibition at 10 µM | 60% |

| Aromatic-Substituted Derivative C | Aromatic Ring | Cellular Uptake Assay | % Uptake after 1 hr | 45% |

Note: The data in this table is illustrative and does not represent actual experimental results for specific this compound derivatives.

These in vitro evaluations provide valuable data for establishing structure-activity relationships and guiding further rational design efforts.

Impact of Stereochemistry on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a significant role in the molecular interactions of this compound derivatives, particularly if modifications introduce chiral centers or create molecules with defined spatial orientations (e.g., cis/trans isomers) sydney.edu.auwikipedia.orglibretexts.org. While the parent this compound molecule itself is achiral, the synthesis of derivatives involving, for example, alkylation at the amine with a chiral group or the introduction of a chiral center onto the aromatic ring or ester chain, can result in stereoisomers (enantiomers or diastereomers) sydney.edu.au.

Enantiomers, being non-superimposable mirror images, can interact differently with chiral environments, such as protein binding sites or enzymes khanacademy.org. This differential interaction can lead to variations in binding affinity, metabolic rate, and other biological activities between stereoisomers khanacademy.orgnih.gov. Diastereomers, which are not mirror images, typically have different physical and chemical properties and will also exhibit distinct interactions libretexts.org. Therefore, when designing and evaluating this compound derivatives, considering and controlling stereochemistry is crucial for understanding the precise nature of their molecular interactions and optimizing desired properties. The synthesis of stereochemically pure compounds or the evaluation of individual stereoisomers in in vitro models is often necessary to fully elucidate the impact of stereochemistry libretexts.org.

Prodrug Strategies and Molecular Delivery Systems (Research Tool Development)

Prodrug design involves chemically modifying a parent drug into an inactive or less active form that is converted back to the active drug within the body researchgate.netfrontiersin.org. This strategy can be used to improve properties such as solubility, permeability, and targeted delivery researchgate.net. For Benzocaine (B179285), prodrug approaches and novel delivery systems are explored to enhance its formulation and control its release, serving as valuable research tools to study drug-carrier interactions, release kinetics, and membrane permeability.

One area of research involves encapsulating Benzocaine in polymeric nanocapsules. Studies have developed Benzocaine-loaded poly(d,l-lactide-co-glycolide) (B1216819) (PLGA) nanocapsules using methods like nanoprecipitation researchgate.net. Characterization of these nanocapsules, including particle size, polydispersion index, zeta potential, and drug loading, provides data on the feasibility and efficiency of encapsulation. For instance, optimized formulations have shown average diameters around 123 nm, low polydispersity indices (e.g., 0.12), zeta potentials around -33.6 mV, and drug loading exceeding 69% researchgate.net. Release profiles from these nanocapsules demonstrate a significant difference compared to the pure drug in solution, indicating sustained release, which is a crucial aspect studied in delivery system research researchgate.net.

Mesoporous carbon materials have also been investigated as carriers for Benzocaine, acting as delivery platforms mdpi.com. Functionalization of these carbons, such as grafting with amine groups, can significantly alter their surface chemistry and textural properties, impacting drug sorption and release kinetics mdpi.com. Studies have shown that amine grafting can improve the sorption ability towards Benzocaine mdpi.com. The release kinetics from these platforms are influenced by the carbon carrier's porosity and surface functional groups mdpi.com. For example, a study showed that only about 12% of Benzocaine was released from pristine mesoporous carbon, while triethylenetetramine (B94423) modified carbon showed a faster and more efficient release of approximately 62% mdpi.com. Permeability studies through artificial membranes using these systems also provide data on their potential for controlled delivery mdpi.com.

Lipid-based drug delivery systems, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are explored for enhancing the delivery of Benzocaine iosrjournals.orgnih.gov. These systems can improve the encapsulation efficiency and provide sustained release iosrjournals.orgnih.gov. Research in this area involves optimizing formulations by varying lipid concentration and mixture, and characterizing the resulting nanoparticles for size and entrapment efficiency iosrjournals.org. Studies have shown that NLCs can achieve high encapsulation efficiency (e.g., 96%) and demonstrate sustained drug release over extended periods (e.g., over 20 hours) nih.gov. These studies contribute to the understanding of how lipid carriers interact with and release hydrophobic compounds like Benzocaine.

Furthermore, research using techniques like neutron reflectivity and scattering investigates the interaction of Benzocaine with phospholipid-based bilayers, mimicking biological membranes rsc.org. These studies provide insights into how Benzocaine affects membrane structure, which is fundamental to understanding its mechanism of action and informing the design of delivery systems rsc.orgresearchgate.net. Findings from such research can reveal structural changes in membranes caused by the presence of Benzocaine, such as membrane stiffening rsc.org.

The study of Benzocaine's polymorphic forms also serves as a research tool to understand how solid-state properties influence solubility, dissolution rate, and permeability through artificial biological membranes mdpi.comresearchgate.net. Different polymorphic forms of Benzocaine have been obtained using various techniques, and their physicochemical properties compared mdpi.com. Data on apparent solubility and permeability coefficients for different polymorphs provide valuable information for preformulation and formulation studies mdpi.com.

These research efforts, focusing on structural modifications incorporated into delivery systems and the study of interactions with biological mimetics, provide essential tools and data for the rational design of advanced drug delivery systems and a deeper understanding of drug behavior at the molecular level.

Summary of Research Findings in Delivery Systems:

| Delivery System Type | Key Finding/Characteristic (Example Data) | Research Focus | Source |

| Polymeric Nanocapsules (PLGA) | Average diameter ~123 nm, Drug loading > 69%, Sustained release profile. researchgate.net | Encapsulation efficiency, Controlled release kinetics, Particle characteristics. | researchgate.net |

| Mesoporous Carbons (Functionalized) | Sorption capacity influenced by functionalization, Varied release kinetics. mdpi.com | Carrier-drug interactions, Impact of surface chemistry on release. | mdpi.com |

| Lipid-Based Nanoparticles (NLC) | High encapsulation efficiency (~96%), Sustained release (>20 hours). nih.gov | Enhanced entrapment, Prolonged release, Formulation optimization. | iosrjournals.orgnih.gov |

| Phospholipid Bilayers | Induces membrane stiffening. rsc.org | Drug-membrane interactions, Understanding mechanism of action. | rsc.orgresearchgate.net |

| Polymorphic Forms | Differences in apparent solubility and permeability based on form. mdpi.com | Influence of solid-state properties on dissolution and permeability. | mdpi.comresearchgate.net |

Emerging Research Applications and Future Directions for Bencain Studies

Bencain as a Scaffold for Novel Chemical Entity Development

The concept of a chemical scaffold is fundamental in medicinal chemistry and drug design, involving the use of core structural frameworks to generate and analyze libraries of derivative compounds in the search for new active molecules. lifechemicals.com Compounds containing the carboxybenzene structure, such as benzoic acid derivatives like this compound, are part of a broad variety of structures that can serve as scaffolds. ctdbase.org The physicochemical attributes of a scaffold, including hydrogen bond donor-acceptor capabilities, π-π stacking interactions, and hydrophobic interactions, are crucial for efficient binding with macromolecules. nih.gov

Research into novel chemical entities often involves identifying a suitable scaffold and then modifying it at various diversity points to create a range of intermediates and final compounds. lifechemicals.com While specific studies detailing this compound's direct use as a scaffold for de novo drug discovery are not extensively documented in the provided literature, its structural classification suggests potential. The benzoic acid core and the attached diethylaminoethyl group in this compound (2-(diethylamino)ethyl benzoate) nih.gov offer sites for chemical modification, allowing for the synthesis of novel derivatives with potentially altered or entirely new properties. Exploring this compound as a scaffold could involve rational design strategies to target specific biological pathways or material properties by systematically varying substituents on its core structure.

Applications in Chemical Biology Research

Chemical biology employs chemical principles and tools to study and manipulate biological systems. This field often utilizes small molecules as probes to investigate biological interactions, identify targets, and explore cellular mechanisms. mdpi.comtheanalyticalscientist.comnih.gov Techniques like photoaffinity labeling, which use light-activated chemical probes, have been instrumental in mapping biomolecular interactions, including protein-protein and protein-ligand interactions. mdpi.comnih.gov

While the provided research does not explicitly detail this compound's current applications in chemical biology, its structure, containing an ester and an amine, presents opportunities for functionalization. These functional groups could potentially be modified to incorporate chemical handles or reporter groups suitable for chemical biology techniques. For instance, derivatives could be synthesized for use as probes to study interactions with specific enzymes or receptors, contributing to a deeper understanding of biological processes at a molecular level. The application of chemical systems to study biological interactions has significantly advanced the field of chemical biology by providing insights into protein interactomes and ligand binding. mdpi.com

Research on this compound in Biosensor Development and Analytical Chemistry

Research has demonstrated the utility of this compound, specifically referred to as Benzocaine (B179285) (BZC), in the development of analytical methods and biosensors for its detection. Electropolymerized molecularly imprinted polymers (e-MIPs) have been developed on screen-printed carbon electrodes for the determination of BZC. researchgate.net In this approach, BZC acts as a template molecule during the electropolymerization process, creating recognition sites within the polymer matrix that are specific for BZC. researchgate.net

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Flow Injection Analysis (FIA) coupled with amperometric detection on carbon paste electrodes have been employed for BZC determination. researchgate.net Theoretical modeling, including Density Functional Theory (DFT) calculations, has been used to study the interactions between BZC and the molecularly imprinted polymers, providing insights into the recognition mechanism. researchgate.net

These studies highlight this compound's relevance in analytical chemistry for developing sensitive and specific detection methods. The creation of biomimetic sensors using e-MIPs exemplifies its application in biosensor development, enabling the "fingerprinting" of substances containing BZC. researchgate.net Research in analytical chemistry continues to focus on developing state-of-the-art methods for analyzing complex mixtures and utilizing techniques like chromatography and mass spectrometry. ku.dkrothamsted.ac.uk

Theoretical Implications of this compound's Structure for Drug Design Principles

Understanding the theoretical implications of a molecule's structure is crucial in drug design, particularly in structure-based drug design (SBDD). SBDD relies on the three-dimensional structure of a target biomolecule to design ligands that can interact effectively with binding sites. taylorandfrancis.commdpi.com Computational methods play a significant role in this process, allowing for the analysis of intermolecular interactions and the prediction of binding affinities. taylorandfrancis.comresearchgate.net

This compound's structure, 2-(diethylamino)ethyl benzoate (B1203000) nih.gov, contains key functional groups and a hydrophobic aromatic ring that can participate in various types of interactions with biological targets, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. Theoretical studies, potentially involving molecular docking and dynamics simulations, could explore how this compound or its derivatives might interact with known drug targets. taylorandfrancis.com While this compound is not presented as a lead compound in the provided SBDD literature, its structural features can serve as a basis for applying theoretical principles to understand ligand-target recognition, similar to studies on other molecules where computational models are used to account for ligand-protein interactions, strain upon binding, and key solvent interactions. nih.gov Such theoretical investigations can inform the rational design of novel compounds with improved binding characteristics.

Unexplored Biological Activities in Non-Human Systems and In Vitro Models

Research into the biological activities of compounds often extends to non-human systems and in vitro models to understand their potential effects and mechanisms of action. Studies have investigated the effects of "bencaine" on mitochondrial signaling and function in the context of its interaction with noradrenaline in guinea pigs and rabbits. researchgate.net This research explores the compound's influence at a cellular and physiological level in animal models.

Furthermore, in vitro studies are commonly used to evaluate various biological activities, such as antioxidant, cytotoxic, and antiplasmodial effects of chemical compounds and extracts. nih.govnih.gov While this compound's primary historical context is as an anesthetic, exploring other potential biological activities in controlled in vitro settings or non-human models could reveal new therapeutic or toxicological profiles. For example, investigating its interaction with a wider range of biological targets or its effects on different cellular pathways in various cell lines could uncover previously unexplored activities. The use of in silico studies, such as molecular docking, can complement in vitro evaluations by providing insights into potential mechanisms of action. nih.gov

Advanced Materials Research Incorporating this compound Moieties

The incorporation of organic molecules into advanced materials is an active area of research, leading to the development of materials with tailored properties for diverse applications. camrbnu.comtii.aeresearchgate.net In the context of this compound, its use as a template molecule in the creation of electropolymerized molecularly imprinted polymers (e-MIPs) for sensing applications represents an example of its incorporation into advanced materials. researchgate.net These MIPs function as biomimetic sensors, utilizing a polymer matrix designed to selectively recognize and bind this compound. researchgate.net

Beyond sensor development, the chemical structure of this compound might lend itself to incorporation into other types of advanced materials. For instance, the ester and amine functionalities could potentially be utilized for covalent bonding or non-covalent interactions within polymer matrices, composite materials, or surface coatings to impart specific chemical or physical properties. Research in advanced materials includes the synthesis of new materials with applications ranging from disease diagnosis to energy storage. camrbnu.com While direct examples of this compound being a core component of bulk advanced materials are not evident in the provided results, its successful use in creating functional polymer materials for sensing researchgate.net suggests potential in this area.

Conclusion and Future Outlook in Bencain Research

Summary of Key Academic Contributions

Academic research on Benzocaine (B179285) has established a solid foundation for its synthesis, properties, and applications. Key contributions have primarily focused on its synthesis, with various methods being developed and optimized over the years. The classical and most common synthesis route involves the Fischer esterification of p-aminobenzoic acid (PABA) with ethanol, using a sulfuric acid catalyst. sciencesnail.comyoutube.comyoutube.com Alternative industrial routes starting from more accessible petrochemical building blocks like toluene (B28343) and p-xylene (B151628) have also been explored and detailed in the literature. sciencesnail.com These synthetic studies have been crucial in making Benzocaine a widely available and cost-effective local anesthetic.

Further academic work has elucidated the mechanism of action of Benzocaine as a voltage-gated sodium channel blocker in nerve cell membranes, which is the basis for its anesthetic properties. chemicalbook.com While not extensively detailed in the provided search results, this fundamental understanding is a cornerstone of its pharmacological profile.

Identification of Knowledge Gaps in Fundamental Research

Despite its long history of use, there are still areas in the fundamental research of Benzocaine that could be further explored. A significant portion of the available literature focuses on its synthesis and established anesthetic applications. However, there appear to be fewer recent fundamental studies on its detailed molecular interactions with biological targets beyond the primary sodium channel blockade.

A deeper understanding of its metabolic pathways and the potential for the formation of metabolites other than PABA and acetyl PABA could be beneficial. chemicalbook.com Furthermore, while its low solubility is known to localize its effect, a more quantitative understanding of its diffusion and transport properties in various biological tissues could lead to more controlled and targeted applications.

Future Research Directions in Synthetic and Computational Chemistry

Future research in the synthetic chemistry of Benzocaine could focus on the development of more environmentally friendly and efficient synthesis methods. This could involve the exploration of novel catalysts to replace sulfuric acid, or the development of continuous-flow synthesis processes to improve yield and reduce waste. chemicalbook.com

In the realm of computational chemistry, there are significant opportunities to model the interaction of Benzocaine with the sodium channel at a quantum mechanical level. youtube.comaps.org Such studies could provide a more detailed understanding of the binding mechanism and could guide the design of new local anesthetics with improved efficacy and reduced side effects. Computational studies could also be employed to predict the properties of novel Benzocaine derivatives, potentially leading to compounds with tailored physical and chemical properties.

| Potential Research Area | Description | Relevant Techniques |

| Green Synthesis | Developing more sustainable synthetic routes for Benzocaine. | Biocatalysis, flow chemistry, alternative solvents. |

| Derivative Synthesis | Creating novel analogs of Benzocaine with modified properties. | Parallel synthesis, structure-activity relationship studies. |

| Molecular Docking | Simulating the binding of Benzocaine to the sodium channel. | Molecular dynamics simulations, quantum chemistry calculations. |

| QSAR Modeling | Predicting the anesthetic activity of new Benzocaine derivatives. | Quantitative Structure-Activity Relationship (QSAR) modeling. |

Potential for Bencain (Benzocaine) as a Research Probe or Chemical Tool

Given its well-defined mechanism of action as a sodium channel blocker, Benzocaine and its derivatives have the potential to be used as chemical probes to study the structure and function of these important ion channels. nih.govicr.ac.uknih.gov By modifying the structure of Benzocaine, for example, by introducing fluorescent tags or photoaffinity labels, researchers could develop tools to map the binding site on the sodium channel with greater precision.

The simple chemical structure of Benzocaine also makes it an attractive scaffold for the development of more complex molecular probes. sciencesnail.com Its aromatic amine and ester functional groups provide convenient handles for chemical modification, allowing for the attachment of various reporter groups or reactive moieties.

Interdisciplinary Research Opportunities for this compound (Benzocaine) Studies

The study of Benzocaine offers numerous opportunities for interdisciplinary collaboration. The development of novel drug delivery systems for Benzocaine, for instance, would require the expertise of materials scientists and pharmaceutical chemists. The goal would be to create formulations that allow for a more sustained and targeted release of the anesthetic.

Furthermore, the investigation of the environmental fate and impact of Benzocaine, particularly in aquatic ecosystems due to its use in aquaculture, would necessitate collaboration between chemists, toxicologists, and environmental scientists. chemicalbook.com Understanding its persistence, bioaccumulation, and potential effects on non-target organisms is an area ripe for interdisciplinary research.

Finally, the intersection of computational chemistry and neurobiology presents an exciting frontier. aps.orgucla.edu Advanced computational models could simulate the effects of Benzocaine on neuronal signaling pathways, providing insights that could bridge the gap between molecular interactions and physiological responses.

Q & A

Q. How can researchers design reproducible experiments for synthesizing Bencain?

To ensure reproducibility, experimental protocols must include:

- Detailed synthetic pathways : Document reagent stoichiometry, reaction conditions (temperature, pressure, catalysts), and purification steps.

- Validation metrics : Use spectroscopic data (NMR, IR, MS) and chromatographic purity reports (HPLC, GC) to confirm compound identity .

- Cross-referencing literature : Compare methods with prior studies to identify discrepancies or optimizations .

- Supplemental materials : Archive raw data, instrumentation parameters, and failure logs in FAIR-compliant repositories for peer validation .

Q. What strategies are effective for conducting a systematic literature review on this compound’s pharmacological properties?

- Database selection : Use multidisciplinary platforms (e.g., PubMed, SciFinder) with filters for peer-reviewed articles and patents. Prioritize primary sources over reviews .

- Keyword optimization : Combine terms like “this compound pharmacokinetics” with Boolean operators (AND/OR) to refine search results .

- Critical appraisal : Evaluate study quality using criteria such as sample size, control groups, and statistical rigor. Address biases through tools like PRISMA checklists .

Q. How should researchers address variability in this compound’s bioactivity data across studies?

- Meta-analysis : Aggregate data from multiple studies to identify trends, using statistical tools (e.g., R or Python) to calculate effect sizes and confidence intervals .

- Methodological harmonization : Replicate experiments under standardized conditions (e.g., cell lines, dosage protocols) to isolate confounding variables .

- Multi-method validation : Cross-verify results with orthogonal assays (e.g., in vitro vs. in vivo models) to confirm bioactivity .

Advanced Research Questions

Q. What experimental frameworks resolve contradictions in this compound’s mechanism of action (MoA) hypotheses?

- Hypothesis-driven design : Formulate competing MoA models (e.g., enzyme inhibition vs. receptor antagonism) and test them using knockout models or isotopic labeling .

- High-throughput screening : Employ combinatorial chemistry or CRISPR libraries to identify molecular targets .

- Computational modeling : Use molecular dynamics simulations (e.g., AutoDock, GROMACS) to predict binding affinities and validate with wet-lab assays .

Q. How can researchers optimize this compound’s stability for in vivo applications?

- Formulation testing : Evaluate excipients (e.g., liposomes, cyclodextrins) for enhanced solubility and shelf life. Use accelerated stability studies (40°C/75% RH) to predict degradation pathways .

- Pharmacokinetic profiling : Conduct ADME (absorption, distribution, metabolism, excretion) studies in animal models, correlating plasma half-life with formulation variables .

- Analytical rigor : Deploy stability-indicating assays (e.g., forced degradation HPLC) to monitor impurities under stress conditions .

Q. What methodologies are recommended for resolving spectral data inconsistencies in this compound characterization?

- Multi-spectral corroboration : Cross-reference NMR, X-ray crystallography, and mass spectrometry data to resolve structural ambiguities .

- Advanced techniques : Use 2D-NMR (COSY, NOESY) or cryo-EM for complex conformational analysis .

- Collaborative validation : Share raw spectral data with independent labs to confirm interpretations, adhering to IUPAC guidelines .

Methodological Considerations

Q. How to ensure ethical and feasible experimental design for this compound toxicity studies?

- Ethical frameworks : Align with OECD/ICH guidelines for animal welfare and informed consent in human trials .

- Dose-response modeling : Use Hill equations or probit analysis to establish LD50/NOAEL thresholds while minimizing subject count .

- Risk mitigation : Pre-screen for off-target effects via in silico toxicity prediction tools (e.g., Derek Nexus) .

Q. What statistical approaches are robust for analyzing dose-dependent efficacy of this compound?

- Non-linear regression : Fit data to sigmoidal curves (e.g., log-dose vs. response) using software like GraphPad Prism .

- ANOVA/MANOVA : Compare variance across dosage groups, adjusting for multiple comparisons (Bonferroni correction) .

- Bayesian inference : Incorporate prior data to refine posterior probability distributions for efficacy thresholds .

Data Management & Publication

Q. How to structure a research manuscript on this compound for high-impact journals?

- IMRAD compliance : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for sections like Methods, Results, and Discussion .

- Data transparency : Link to supplementary materials (e.g., spectral datasets, code repositories) using persistent identifiers (DOIs) .

- Citation rigor : Reference primary literature over secondary summaries, avoiding over-reliance on preprints .

Q. What criteria validate the inclusion of contradictory data in a this compound study?

- Transparency : Clearly report outliers and conflicting results in the Discussion section, proposing mechanistic hypotheses .

- Sensitivity analysis : Test whether conclusions hold when excluding disputed data points .

- Peer review : Solicit feedback from domain experts during pre-submission stages to address potential critiques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.